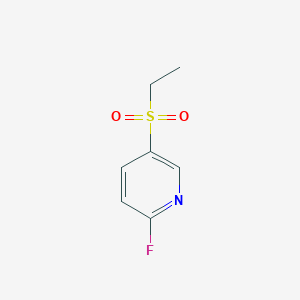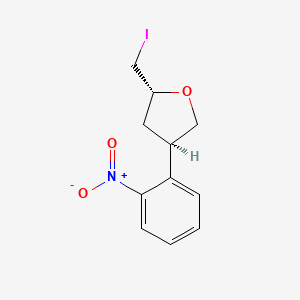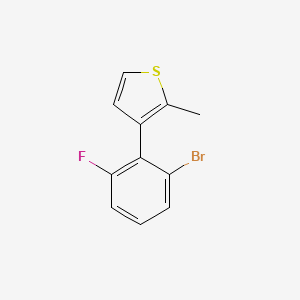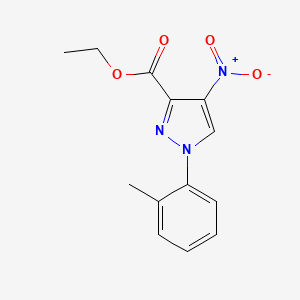
4-(2-Bromo-phenyl)-1-methyl-piperidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-phenyl)-1-methyl-piperidin-4-OL is an organic compound that belongs to the class of piperidines. This compound features a bromine atom attached to a phenyl ring, which is further connected to a piperidine ring with a hydroxyl group at the 4th position. The presence of the bromine atom and the hydroxyl group makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-phenyl)-1-methyl-piperidin-4-OL typically involves the bromination of a phenyl ring followed by the formation of the piperidine ring. One common method is the electrophilic aromatic substitution where bromine is introduced to the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions followed by piperidine ring formation. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-phenyl)-1-methyl-piperidin-4-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-(2-Bromo-phenyl)-1-methyl-piperidin-4-one.
Reduction: Formation of 4-(2-Hydroxy-phenyl)-1-methyl-piperidin-4-OL.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromo-phenyl)-1-methyl-piperidin-4-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-phenyl)-1-methyl-piperidin-4-OL involves its interaction with various molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, affecting molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-phenylacetic acid: Similar in structure but lacks the piperidine ring.
2-Bromo-phenol: Similar in having a bromine atom on the phenyl ring but lacks the piperidine and hydroxyl groups.
Uniqueness
4-(2-Bromo-phenyl)-1-methyl-piperidin-4-OL is unique due to the combination of the bromine atom, hydroxyl group, and piperidine ring. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-(2-bromophenyl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C12H16BrNO/c1-14-8-6-12(15,7-9-14)10-4-2-3-5-11(10)13/h2-5,15H,6-9H2,1H3 |
InChI Key |
FJKKYTUQPBXQBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


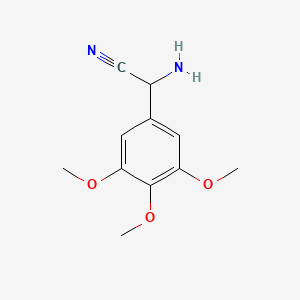

![2-[2-(2-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13210670.png)
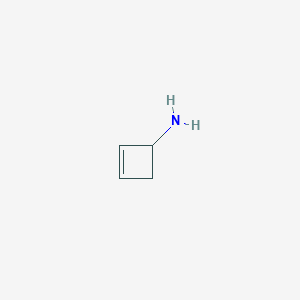
![3-Methyl-1-[(piperidin-3-yl)methyl]urea](/img/structure/B13210675.png)
![{[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane](/img/structure/B13210681.png)
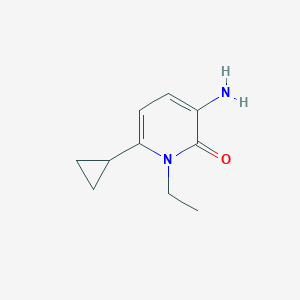
![4-[2-(Methylsulfanyl)acetyl]benzonitrile](/img/structure/B13210699.png)
![2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13210702.png)
amine](/img/structure/B13210708.png)
